Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate
Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate
Dehydronifedipine, also known as DDNPC, belongs to the class of organic compounds known as phenylpyridines. These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond. Dehydronifedipine is considered to be a practically insoluble (in water) and relatively neutral molecule. Dehydronifedipine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, dehydronifedipine is primarily located in the cytoplasm and membrane (predicted from logP).
Brand Name:
Vulcanchem
CAS No.:
67035-22-7
VCID:
VC0022546
InChI:
InChI=1S/C17H16N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8H,1-4H3
SMILES:
CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC
Molecular Formula:
C17H16N2O6
Molecular Weight:
344.32 g/mol
Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate
CAS No.: 67035-22-7
Reference Standards
VCID: VC0022546
Molecular Formula: C17H16N2O6
Molecular Weight: 344.32 g/mol
CAS No. | 67035-22-7 |
---|---|
Product Name | Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate |
Molecular Formula | C17H16N2O6 |
Molecular Weight | 344.32 g/mol |
IUPAC Name | dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate |
Standard InChI | InChI=1S/C17H16N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8H,1-4H3 |
Standard InChIKey | UMQHJQGNGLQJPF-UHFFFAOYSA-N |
SMILES | CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC |
Canonical SMILES | CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC |
Description | Dehydronifedipine, also known as DDNPC, belongs to the class of organic compounds known as phenylpyridines. These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond. Dehydronifedipine is considered to be a practically insoluble (in water) and relatively neutral molecule. Dehydronifedipine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, dehydronifedipine is primarily located in the cytoplasm and membrane (predicted from logP). |
Synonyms | 2,6-dimethyl-4-(ortho-nitrophenyl)-3,5-pyridinedicarboxylic aciddimenthyl ester 4-(2'-nitrophenyl)-2,6-dimethylpyridine-3,5-dicarboxylic acid dimethyl ester 4-(2-nitrophenyl)-3,5-bis(carboxymethyl)-2,6-dimethylpyridine B 4759 DDNPC dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate |
PubChem Compound | 128753 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume